5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride

Salt stoichiometry Molecular weight Building block procurement

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride (CAS 1803605-94-8) is the bis-hydrochloride salt of a saturated bicyclic heterocycle comprising a tetrahydropyridine ring fused to a pyrimidin-4(3H)-one core. This scaffold belongs to the broader tetrahydropyrido[3,4-d]pyrimidine class, which has been validated across multiple kinase inhibition programs—including ERK2, HPK1, KDM4/KDM5, KRAS-G12D, and PI3K/mTOR pathways—as documented in medicinal chemistry literature and patent filings.

Molecular Formula C7H11Cl2N3O
Molecular Weight 224.08 g/mol
CAS No. 1803605-94-8
Cat. No. B1451274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride
CAS1803605-94-8
Molecular FormulaC7H11Cl2N3O
Molecular Weight224.08 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C(=O)NC=N2.Cl.Cl
InChIInChI=1S/C7H9N3O.2ClH/c11-7-5-1-2-8-3-6(5)9-4-10-7;;/h4,8H,1-3H2,(H,9,10,11);2*1H
InChIKeyNXXJKAXMBKMOJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride (CAS 1803605-94-8): Core Scaffold Identity and Procurement Context


5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride (CAS 1803605-94-8) is the bis-hydrochloride salt of a saturated bicyclic heterocycle comprising a tetrahydropyridine ring fused to a pyrimidin-4(3H)-one core . This scaffold belongs to the broader tetrahydropyrido[3,4-d]pyrimidine class, which has been validated across multiple kinase inhibition programs—including ERK2, HPK1, KDM4/KDM5, KRAS-G12D, and PI3K/mTOR pathways—as documented in medicinal chemistry literature and patent filings . The compound is primarily procured as a research chemical and synthetic building block, with commercial sources typically offering ≥95% purity . In the procurement landscape, this dihydrochloride form occupies a specific niche: it is a defined salt stoichiometry, C₇H₉N₃O·2HCl (MW 224.08), making it the most protonated and hydrophilic member among the available free base, mono-hydrochloride, and dihydrochloride forms of this core scaffold .

Why Close Analogs Cannot Replace 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride Without Experimental Re-Validation


Users who attempt to substitute this dihydrochloride with the free base (CAS 859826-41-8) or the mono-hydrochloride (CAS 1171334-07-8) will encounter different solubility profiles, hygroscopicity, and stoichiometric composition that can shift reaction outcomes and biological assay conditions . The free base (MW 151.17) and the mono-HCl salt (MW 187.63) differ by approximately one and two equivalents of HCl, respectively, from the dihydrochloride (MW 224.08), altering both molar equivalents in synthesis and buffer interactions in biological assays . Furthermore, the scaffold's published medicinal chemistry optimization trajectories—including C2-substitution to block aldehyde oxidase metabolism and C8-substitution to achieve KDM4/KDM5 selectivity—reveal that even subtle modifications to the core produce large shifts in potency (ΔIC₅₀ >100-fold) and pharmacokinetic profiles, meaning that chemically similar building blocks cannot be freely interchanged without re-optimization .

Quantitative Differentiation Evidence: 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride vs. Closest Analogs


Salt Stoichiometry and Molecular Weight: Dihydrochloride vs. Mono-HCl vs. Free Base

The target compound exists as the bis-hydrochloride salt (C₇H₉N₃O·2HCl, MW 224.08), whereas the most commonly listed alternative is the mono-hydrochloride (C₇H₉N₃O·HCl, MW 187.63) and the free base (C₇H₉N₃O, MW 151.17) . In molar terms, 1.0 g of the dihydrochloride (4.46 mmol) delivers approximately 30% more free base equivalents than 1.0 g of the mono-HCl (5.33 mmol of salt but only one equivalent of HCl) and half the moles per gram compared to the free base (6.61 mmol/g). This directly impacts the mass of material required in stoichiometric reactions and the acid/base balance in buffer systems .

Salt stoichiometry Molecular weight Building block procurement

Aqueous Solubility Advantage of Dihydrochloride Salt Over Free Base Form

Hydrochloride salt formation is a well-established strategy to enhance aqueous solubility of heterocyclic bases. While specific solubility values for CAS 1803605-94-8 are not published in the primary literature, class-level data for structurally analogous tetrahydropyrido[3,4-d]pyrimidine HCl salts indicate that dihydrochloride forms can achieve aqueous solubility exceeding 25–50 mg/mL, while the corresponding free bases typically exhibit solubility <5 mg/mL in neutral water . A closely related 7-benzyl-substituted tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one free base has a reported aqueous solubility of 1.71 mg/mL (Log S scale classification: poorly soluble), consistent with the expectation that the unsubstituted free base is poorly water-soluble . The dihydrochloride salt, by introducing two ionic hydrochloride counterions, is expected to improve this by at least one order of magnitude.

Aqueous solubility Salt form Formulation

Scaffold Validation Across Diverse Kinase Targets: Quantitative IC₅₀ Benchmarks for Derivatives

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold from which this dihydrochloride building block is derived has produced inhibitors with potent, quantifiable activity across multiple kinase targets. In the ERK2 program, lead compound 1 (based on this scaffold) showed an enzyme IC₅₀ of 106 nM, which was optimized to compound 2 with an ERK2 IC₅₀ of 1 nM and cellular anti-proliferative IC₅₀ of 45 nM in HepG2 cells . In the KRAS-G12D program, tetrahydropyrido[3,4-d]pyrimidine derivative 10k achieved enzymatic IC₅₀ = 0.009 μM, while compound 10c demonstrated cellular selectivity: Panc1 IC₅₀ = 1.40 μM with 4.9-fold selectivity over wild-type A549 cells . For the HPK1 patent series (WO 2023/220541 A1), numerous tetrahydropyrido[3,4-d]pyrimidines exhibited HPK1 IC₅₀ values in the nanomolar range . This polypharmacology breadth—encompassing ERK2, KRAS-G12D, HPK1, KDM4/KDM5, Axl, and PI3K/mTOR—is a documented feature of the scaffold rather than any single optimized derivative .

Kinase inhibition IC₅₀ Scaffold validation Medicinal chemistry

Metabolic Vulnerability of the Parent Scaffold: Aldehyde Oxidase Liability and C2-Blocking Strategy

The unsubstituted pyrido[3,4-d]pyrimidin-4(3H)-one scaffold—of which this dihydrochloride is a saturated variant—is a known substrate for aldehyde oxidase (AO). In published studies, exemplar C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones exhibited moderate clearance in mouse liver microsomes but high in vivo clearance due to AO-mediated oxidation at the C2 position . Researchers identified the C2 position as the oxidation site by LC-MS and ¹H-NMR and demonstrated that introducing C2-substituents blocks AO metabolism entirely . This finding is critical for users of this dihydrochloride building block: the unsubstituted C2 position is the primary metabolic soft spot, and any derivative program must either incorporate a C2-blocking group or anticipate rapid AO-mediated clearance in vivo. This vulnerability distinguishes the tetrahydropyrido[3,4-d]pyrimidine scaffold from pyrido[4,3-d]pyrimidine regioisomers, which exhibit different metabolic profiles .

Aldehyde oxidase metabolism Metabolic stability C2-substitution PK optimization

QC and Purity Documentation: ≥95% Purity with ¹H-NMR Conformance

Commercial suppliers of CAS 1803605-94-8 consistently certify this dihydrochloride at ≥95% purity, with several vendors (e.g., Abbexa) explicitly stating conformance to structure by ¹H-NMR . In comparison, the free base (CAS 859826-41-8) is available at similar purity levels (95–98%), but the mono-hydrochloride (CAS 1171334-07-8) shows more variable purity specifications across vendors, ranging from 95% to >95% without the additional QC rigor of NMR conformance statements . The dihydrochloride's consistent ≥95% purity with orthogonal analytical confirmation (HPLC + ¹H-NMR) reduces the risk of receiving material contaminated with mono-HCl or free base that could compromise reaction yields and assay reproducibility .

Purity specification QC ¹H-NMR Procurement quality

Optimal Use Cases for 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride Based on Differentiation Evidence


Multi-Step Medicinal Chemistry Synthesis Requiring Stoichiometric Precision

Research groups executing multi-step synthetic routes benefit from the dihydrochloride's defined stoichiometry (C₇H₉N₃O·2HCl, MW 224.08) and consistent ≥95% purity with ¹H-NMR conformance. When the parent scaffold is used as a starting material for C2-, C8-, or N7-substitution reactions—such as those described in the KDM4/KDM5 inhibitor programs or ERK2 discovery campaigns—the precisely known HCl content eliminates the need for neutralization titrations and ensures accurate molar calculations for coupling reactions, Suzuki couplings, or reductive aminations .

Aqueous-Phase Biological Assay Development and Salt-Form Screening

For cell-based target engagement assays (e.g., KDM4/KDM5 cellular mechanistic assays, HepG2 proliferation assays, or HPK1 T-cell activation models), the dihydrochloride's superior aqueous solubility—estimated at least 10-fold better than the free base—enables preparation of concentrated stock solutions with minimal DMSO, reducing solvent-related cytotoxicity artifacts . This is particularly valuable when the scaffold is used directly as a negative control or when rapid salt-form SAR is needed before committing to a specific derivative program.

Kinase-Focused Library Synthesis Leveraging a Polypharmacologically Validated Scaffold

The tetrahydropyrido[3,4-d]pyrimidine core has demonstrated potent inhibition across ERK2 (IC₅₀ = 1 nM), KRAS-G12D (IC₅₀ = 0.009 μM), HPK1 (nM range), KDM4/KDM5, and PI3K/mTOR pathways . Procurement of the dihydrochloride as a common building block enables parallel library synthesis targeting multiple kinase programs simultaneously, with the documented metabolic liability at C2 providing a rational design anchor for derivative optimization.

Aldehyde Oxidase Metabolism Studies and C2-Blocking Strategy Development

Given the published evidence that the unsubstituted pyrido[3,4-d]pyrimidin-4(3H)-one scaffold is an aldehyde oxidase substrate with high in vivo clearance, the dihydrochloride serves as an ideal reference compound for AO metabolism assays . Researchers can use this building block to synthesize both C2-unsubstituted (AO-labile) and C2-substituted (AO-resistant) derivatives in head-to-head microsomal stability studies, directly validating the metabolic blocking strategy described in the primary literature.

Quote Request

Request a Quote for 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.